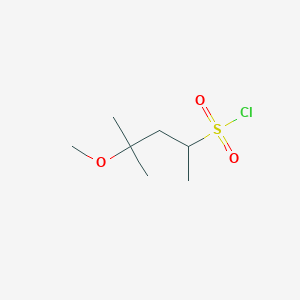
4-Methoxy-4-methylpentane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4-methylpentane-2-sulfonyl chloride is a versatile reagent used in various chemical reactions. It is known for its high reactivity and selectivity, making it a valuable asset in both laboratory and industrial settings. The compound has a molecular weight of 214.70 g/mol and is often used in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpentane-2-sulfonyl chloride typically involves the reaction of 4-methoxy-4-methylpentane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 4-Methoxy-4-methylpentane is reacted with chlorosulfonic acid at a low temperature to form the sulfonyl chloride intermediate.
Purification: The intermediate is then purified using standard techniques such as distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-methylpentane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .
Scientific Research Applications
4-Methoxy-4-methylpentane-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfones.
Biology: The compound is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism by which 4-Methoxy-4-methylpentane-2-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide or sulfone products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
4-Methoxy-4-methylpentane-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
- Benzenesulfonyl chloride
- Methanesulfonyl chloride
- Tosyl chloride
Uniqueness
The uniqueness of this compound lies in its high reactivity and selectivity, which makes it suitable for specific applications where other sulfonyl chlorides might not be as effective .
Conclusion
This compound is a valuable compound in various fields of scientific research and industry. Its unique chemical properties and versatility make it an essential reagent in organic synthesis, biological modifications, and industrial applications.
Properties
Molecular Formula |
C7H15ClO3S |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-methoxy-4-methylpentane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-6(12(8,9)10)5-7(2,3)11-4/h6H,5H2,1-4H3 |
InChI Key |
YESGKSGIVQZODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


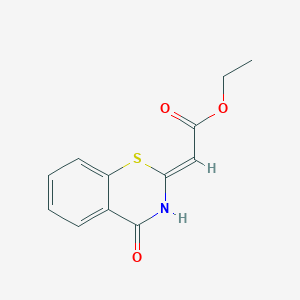
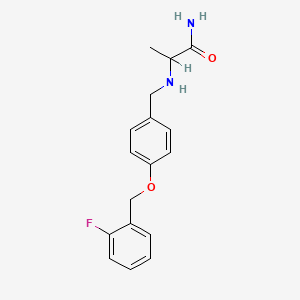
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
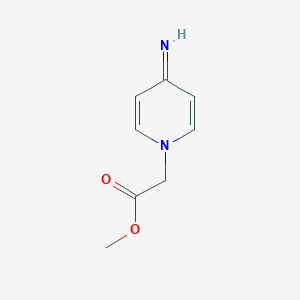
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)

![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
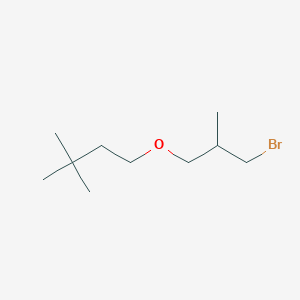
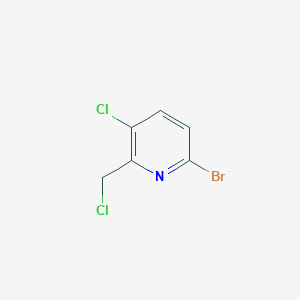
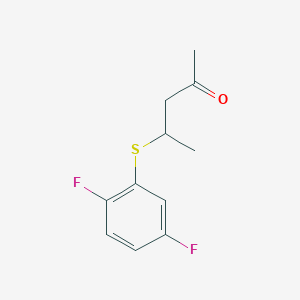
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

